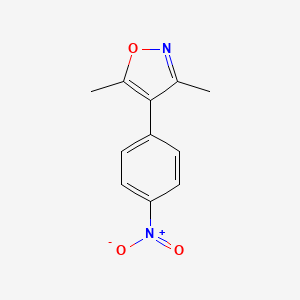

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

Description

Significance of Isoxazole (B147169) Heterocycles in Contemporary Chemical Synthesis

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. guidechem.comnih.gov This structural unit is of immense importance in modern organic synthesis due to its presence in a wide array of biologically active compounds and its versatility as a synthetic intermediate. nih.govresearchgate.net The isoxazole ring is a key pharmacophore found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. researchgate.net

The synthetic utility of isoxazoles is broad. They can be synthesized through various methods, most notably via 1,3-dipolar cycloaddition reactions. nih.gov Furthermore, the isoxazole ring can be chemically transformed into other functional groups, serving as a stable precursor or a "masked" functionality that can be revealed under specific reaction conditions. This reactivity makes isoxazole derivatives valuable building blocks in the construction of more complex molecular frameworks.

Researchers continue to develop novel synthetic strategies for creating isoxazole derivatives with enhanced bioactivity and selectivity. nih.gov These efforts include transition metal-catalyzed reactions and green chemistry approaches to improve efficiency and sustainability. nih.gov The diverse biological activities reported for isoxazole-containing molecules include anticancer, antibacterial, anti-inflammatory, and antifungal properties, underscoring their continued importance in drug discovery. nih.govresearchgate.net

Context of Nitro-Substituted Aromatic Systems in Heterocyclic Chemistry

Nitro-substituted aromatic systems are a fundamental class of compounds in organic chemistry, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the aromatic ring to which it is attached. This electronic perturbation activates the ring for certain types of reactions and deactivates it for others.

In the context of heterocyclic chemistry, the introduction of a nitro-aromatic moiety can serve several purposes. The electron-withdrawing nature of the nitrophenyl group can modulate the reactivity of the attached heterocycle. Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, providing a synthetic handle for further molecular elaboration. This transformation is a cornerstone of many synthetic pathways, allowing for the introduction of a wide range of substituents.

The presence of a nitro group on an aromatic ring attached to a heterocycle can also be a key element in the design of molecules with specific electronic or photophysical properties. Additionally, in medicinal chemistry, nitro-aromatic compounds have been investigated for a variety of therapeutic applications, although their use can be limited by toxicity concerns.

Research Landscape and Scholarly Focus on 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

While direct and extensive scholarly articles focusing specifically on this compound are limited, the research landscape for its constituent parts and close analogs is rich and informative. The primary precursor, 3,5-Dimethyl-4-nitroisoxazole (B73060), is a well-documented and commercially available compound that serves as a versatile building block in organic synthesis. sigmaaldrich.comtl-chemical.comresearchgate.net

Research on 3,5-Dimethyl-4-nitroisoxazole has demonstrated its utility in various reactions, including vinylogous Henry reactions to create complex hybrids like isoxazole-oxindoles. researchgate.net It is also used in multicomponent reactions to prepare synthetically important intermediates such as 3-arylglutaric acids. researchgate.net

The synthesis of related compounds, such as 3,5-DiMethyl-4-(2-nitrophenyl)isoxazole (the ortho-nitro isomer), has been documented, indicating that the coupling of a nitrophenyl group at the 4-position of the 3,5-dimethylisoxazole (B1293586) core is a known synthetic transformation. guidechem.com Scholarly focus in this area is often on the development of novel synthetic methodologies and the exploration of the reactivity of these highly functionalized heterocyclic systems. The combination of the isoxazole core with a nitrophenyl substituent provides a template for creating diverse molecular libraries for screening in drug discovery and materials science.

Structural Design Considerations for the this compound Scaffold

The Isoxazole Core : As a five-membered aromatic heterocycle, the isoxazole ring provides a stable, rigid scaffold. Its geometry influences the spatial arrangement of the substituents. The presence of the nitrogen and oxygen heteroatoms introduces polarity and potential sites for hydrogen bonding, which can be crucial for intermolecular interactions.

The 3,5-Dimethyl Substitution : The two methyl groups at positions 3 and 5 of the isoxazole ring have several implications. They enhance the lipophilicity of the molecule, which can affect its solubility in organic solvents and its interaction with biological membranes. Electronically, methyl groups are weakly electron-donating, which can subtly influence the reactivity of the isoxazole ring.

It significantly polarizes the phenyl ring, making it electron-deficient.

It provides a reactive site for chemical modification, as the nitro group can be readily reduced to an amine, allowing for the subsequent attachment of other molecular fragments.

The combination of these structural elements results in a molecule with a well-defined three-dimensional shape and a distinct electronic profile, making it a candidate for investigation in areas where molecular recognition and electronic properties are important.

Physicochemical Data of Related Isoxazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dimethyl-4-nitroisoxazole | 1123-49-5 | C₅H₆N₂O₃ | 142.11 |

| 3,5-DiMethyl-4-(2-nitrophenyl)isoxazole | 136295-82-4 | C₁₁H₁₀N₂O₃ | 218.21 |

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3 |

InChI Key |

IPIVGHFCNGEUJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethyl 4 4 Nitrophenyl Isoxazole and Analogous Isoxazole Derivatives

Cyclocondensation Approaches to the Isoxazole (B147169) Ring System

Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of the isoxazole core. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a source of hydroxylamine (B1172632).

Synthesis via Chalcone (B49325) Intermediates and Hydroxylamine Hydrochloride

A classical and versatile method for the synthesis of 3,5-disubstituted-4-arylisoxazoles involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. The synthesis of the target compound, 3,5-dimethyl-4-(4-nitrophenyl)isoxazole, can be envisioned through a retro-synthetic analysis starting from a suitable chalcone precursor. The general reaction involves two main steps: the Claisen-Schmidt condensation to form the chalcone, followed by the cyclization with hydroxylamine.

The initial step is the base-catalyzed condensation of an appropriate acetophenone (B1666503) derivative with an aromatic aldehyde to yield the chalcone intermediate. For analogous isoxazoles, this involves reacting a substituted acetophenone with a substituted benzaldehyde. nih.gov The subsequent and key step is the reaction of the purified chalcone with hydroxylamine hydrochloride. nih.gov This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or potassium hydroxide, in a suitable solvent like ethanol. beilstein-journals.orgmdpi.com The reaction mixture is usually heated under reflux for several hours. mdpi.com The mechanism proceeds through the initial formation of an oxime at the carbonyl group of the chalcone, followed by a Michael addition of the hydroxylamine nitrogen to the β-carbon of the double bond, and subsequent intramolecular cyclization and dehydration to afford the final isoxazole ring. mdpi.com

| Starting Aldehyde | Starting Ketone | Base/Solvent | Reaction Time | Yield (%) | Reference |

| Substituted benzaldehydes | 3-methoxy acetophenone | Sodium acetate/Ethanol | 6 hours | 70 | nih.gov |

| Indole-3-aldehyde | Substituted acetophenones | KOH/Ethanol | 8-10 hours | - | tandfonline.com |

| Aromatic aldehydes | 5-Acetyl-3,6-dimethylisoxazolo[4,5-b]-pyridine | Sodium acetate/Acetic acid | - | - | organic-chemistry.org |

Refinements in Reaction Conditions and Catalysis for Enhanced Yields

To improve the efficiency, yield, and environmental footprint of isoxazole synthesis, various refinements to the classical cyclocondensation reaction conditions have been explored. These include the use of alternative energy sources and catalysts.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of isoxazole derivatives from diaryl-1,3-diketones and hydroxylamine hydrochloride on a solid support like silica (B1680970) gel under microwave irradiation has been shown to significantly reduce reaction times to a few minutes and provide higher yields (82-93%) compared to conventional heating methods (55-70% over 10-34 hours). rasayanjournal.co.in

Ultrasound-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of isoxazoles. Sonication can enhance reaction rates and yields. For instance, the ultrasound-assisted synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride proceeds in high yields without the need for a catalyst. researchgate.net The use of ultrasound has also been reported to improve the efficiency of cyclization reactions of β-enamino ketones with hydroxylamine hydrochloride, catalyzed by montmorillonite (B579905) K-10. mdpi.com

Catalysis also plays a crucial role in optimizing the synthesis of 4-arylisoxazoles. A highly efficient palladium-catalyzed cascade desulfitative arylation of acetylenic oximes with sodium arylsulfinates, using oxygen as the sole oxidant, provides a direct route to structurally diverse 4-aryl isoxazoles under mild conditions. researchgate.net Furthermore, a synergistic catalytic system of CaCl2/K2CO3 has been used in a one-pot, five-component reaction to synthesize 3,5-disubstituted isoxazole secondary sulfonamides under ultrasound irradiation in water, demonstrating both catalytic enhancement and green reaction conditions. researchgate.net

| Method | Catalyst/Conditions | Substrates | Key Advantages | Reference |

| Microwave Irradiation | Silica gel | Diaryl 1,3-diketones, Hydroxylamine HCl | Rapid reaction, High yields | rasayanjournal.co.in |

| Ultrasound Assistance | None | 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Catalyst-free, High yields, Shorter reaction time | researchgate.net |

| Ultrasound Assistance | Montmorillonite K-10 | β-enamino ketones, Hydroxylamine HCl | Mild conditions, High yields | mdpi.com |

| Palladium Catalysis | Pd catalyst, O2 | Acetylinic oximes, Sodium arylsulfinates | Mild conditions, Broad scope | researchgate.net |

| Synergistic Catalysis | CaCl2/K2CO3, Ultrasound | Aldehyde, Hydroxylamine HCl, Primary amine, Propargyl bromide, Saccharin | One-pot, High yields, Green solvent | researchgate.net |

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The [3+2] cycloaddition reaction between a nitrile N-oxide (as the 1,3-dipole) and an alkyne or an alkene (as the dipolarophile) is a powerful and highly convergent method for the construction of the isoxazole and isoxazoline (B3343090) rings, respectively. This approach offers a high degree of control over the substitution pattern of the resulting heterocycle.

Generation and Reactivity of Nitrile N-Oxides

The success of the 1,3-dipolar cycloaddition approach hinges on the efficient generation of the often-unstable nitrile N-oxide intermediate. Several methods have been developed for their in situ generation to be trapped by a dipolarophile.

A common method involves the dehydrohalogenation of hydroximoyl chlorides, which are typically prepared by the chlorination of aldoximes. chemtube3d.com Another widely used approach is the oxidation of aldoximes using various oxidizing agents. Reagents such as sodium hypochlorite (B82951) (bleach), trichloroisocyanuric acid (TCCA), hypervalent iodine compounds (e.g., (diacetoxyiodo)benzene), and a combination of NaCl and Oxone have been effectively used to convert aldoximes into nitrile N-oxides under mild conditions. nih.govmdpi.comrsc.orgnih.gov The dehydration of primary nitroalkanes is another classical route to nitrile N-oxides. nih.gov More recently, methods for generating nitrile oxides from copper carbenes and tert-butyl nitrite (B80452) have also been reported. rsc.org

Once generated, nitrile N-oxides are highly reactive species that readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles. Their reaction with alkynes leads directly to isoxazoles, while reaction with alkenes yields isoxazolines, which can be subsequently oxidized to isoxazoles if desired. The reaction is often highly regioselective.

Regioselectivity and Mechanistic Insights in [3+2] Cycloadditions to Nitroalkenes

The regioselectivity of the [3+2] cycloaddition of nitrile N-oxides is a crucial aspect that determines the final substitution pattern of the isoxazole ring. In the reaction with terminal alkynes, the cycloaddition generally proceeds with high regioselectivity to yield 3,5-disubstituted isoxazoles. rsc.org

The reaction of nitrile N-oxides with nitroalkenes is of particular relevance for the synthesis of 4-nitroaryl-substituted isoxazoles. Theoretical studies based on Density Functional Theory (DFT) have been employed to understand the regioselectivity and mechanism of these reactions. These studies suggest that the cycloaddition of nitrous oxide with conjugated nitroalkenes proceeds via a polar, single-step mechanism. mdpi.com The regioselectivity is influenced by the electronic properties of both the nitrile N-oxide and the nitroalkene. For instance, the cycloaddition between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides has been computationally studied to elucidate the factors controlling the regiochemical outcome. mdpi.com These theoretical investigations provide valuable insights into the transition states and the electronic interactions that govern the formation of a specific regioisomer. researchgate.net

Multicomponent Reaction Strategies for Isoxazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCR strategies have been developed for the synthesis of isoxazole derivatives.

A one-pot, three-component reaction between a substituted aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride has been reported for the synthesis of isoxazole derivatives. This reaction can be mediated by natural catalysts such as fruit juices (e.g., Cocos nucifera L. juice), providing an eco-friendly synthetic route. researchgate.net Acidic ionic liquids have also been employed as efficient catalysts for the multicomponent synthesis of isoxazol-5(4H)-ones. scielo.br

More complex MCRs have also been designed. For example, a one-pot, five-component reaction utilizing a CaCl2/K2CO3 synergistic catalytic system under ultrasound irradiation in water has been developed for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. researchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials.

The Ugi four-component reaction (U-4CR) is another powerful MCR that can be employed to generate precursors for isoxazole synthesis. The products of the Ugi reaction can be designed to undergo subsequent intramolecular cyclization reactions to form the isoxazole ring, providing a versatile and efficient pathway to highly functionalized isoxazole derivatives. acs.orgresearchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-component | Aldehyde, Methyl acetoacetate, Hydroxylamine HCl | Fruit juice | Substituted isoxazoles | researchgate.net |

| Three-component | Aldehyde, Ethylacetoacetate, Hydroxylamine HCl | Acidic ionic liquid | Isoxazol-5(4H)-ones | scielo.br |

| Five-component | Aldehyde, Hydroxylamine HCl, Primary amine, Propargyl bromide, Saccharin | CaCl2/K2CO3, Ultrasound | 3,5-disubstituted isoxazole secondary sulfonamides | researchgate.net |

| Ugi-based | Amine, Carbonyl, Carboxylic acid, Isocyanide (followed by cyclization) | - | Fused isoxazoles/isoxazolines | acs.org |

Metal-Free Synthetic Routes and Green Chemistry Considerations

The development of metal-free synthetic pathways for isoxazole derivatives aligns with the principles of green chemistry, which aim to reduce waste, avoid toxic reagents, and improve energy efficiency. rsc.org Traditional methods for synthesizing isoxazoles often rely on metal catalysts, which can present challenges regarding cost, toxicity, and removal from the final product. rsc.org Consequently, significant research has focused on developing metal-free alternatives that are both efficient and environmentally friendly. rsc.orgnih.gov

A prominent metal-free method for constructing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from aldoximes, with alkynes. researchgate.net This reaction can be promoted by simple and non-toxic reagents. For instance, the oxidation of an aldoxime to a nitrile oxide can be achieved using oxidants like sodium hypochlorite (NaOCl) in the presence of a base such as triethylamine. nih.gov This approach avoids heavy metals entirely.

Green chemistry principles are further integrated into these syntheses through the use of non-conventional energy sources and eco-friendly solvents. nih.gov Microwave irradiation and ultrasonic assistance have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net These techniques enhance energy efficiency and can enable reactions under solvent-free conditions, further minimizing environmental impact. nih.gov

The use of green solvents, particularly water, is another cornerstone of sustainable isoxazole synthesis. acs.org Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. One-pot, multi-component reactions conducted in aqueous media represent a highly efficient and atom-economical approach to complex isoxazole structures. acs.orgresearchgate.net For example, the synthesis of 3,5-disubstituted isoxazoles has been successfully performed in water under ultrasound irradiation, combining the benefits of a green solvent with an energy-efficient activation method. acs.orgresearchgate.net Solvent-free reactions, where the neat reactants are mixed, often with a solid support catalyst, represent another significant green methodology, reducing the use of volatile organic compounds (VOCs). nih.gov

Table 1: Examples of Metal-Free and Green Synthetic Methods for Isoxazole Derivatives ```html

| Starting Materials | Key Reagents/Conditions | Green Aspect | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aldoximes, Alkenes | Oxone, H₂O, Room Temp. | Aqueous medium, Metal-free | 3,5-Disubstituted Isoxazoles | Good | mdpi.com |

| Aldehydes, Hydroxylamine, Alkynes | Chloramine-T, t-BuOH/H₂O, Ultrasound (40 kHz) | Ultrasound irradiation, Aqueous co-solvent | 3,5-Disubstituted Isoxazoles | Not specified | rsc.org |

| Aldehydes, Hydroxylamine HCl, Ethyl Acetoacetate | Nano-titania (TiO₂), Solvent-free, 90 °C | Solvent-free, Recyclable catalyst | Styrylisoxazoles | Excellent | |

| Aldehydes, β-keto esters, Hydroxylamine HCl | 4-(Dimethylamino)pyridine (DMAP), H₂O/Ethanol, 80 °C | Organocatalysis, Aqueous co-solvent | 3,4-Disubstituted Isoxazol-5(4H)-ones | High | ijpca.org |

Stereoselective and Enantioselective Pathways for Isoxazole Derivatives

While the target compound, this compound, is achiral and thus does not exist as enantiomers, the development of stereoselective and enantioselective methods is crucial for the synthesis of analogous chiral isoxazole derivatives, which are of significant interest in medicinal chemistry. researchgate.netThese methods focus on creating specific stereoisomers of molecules that contain one or more chiral centers.

The asymmetric synthesis of isoxazoles often involves the construction of chiral isoxazolines as key intermediates, which can then be converted to the aromatic isoxazole. acs.orgIsoxazolines, with their sp³-hybridized carbons, can possess stereocenters, and controlling their configuration is a primary goal. Catalytic asymmetric [3+2] cycloaddition reactions are a powerful tool for this purpose. acs.orgThese reactions typically involve a nitrile oxide and an alkene in the presence of a chiral catalyst, such as a metal complex with a chiral ligand, to induce enantioselectivity.

acs.org

In recent years, organocatalysis has emerged as a compelling metal-free alternative for asymmetric synthesis. Chiral organocatalysts, such as squaramides or chiral phosphoric acids, can effectively catalyze cascade reactions to produce complex, enantioenriched molecules containing an isoxazole core. nih.govrsc.orgacs.orgFor example, a highly efficient asymmetric domino Michael/Mannich [3+2] cycloaddition between 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines has been developed using a squaramide catalyst. This method yields complex dispirooxindoles bearing four contiguous stereocenters, including two adjacent spiro quaternary centers, with excellent diastereoselectivities and enantioselectivities (up to 96% ee).

nih.gov

Another strategy involves the enantioselective nucleophilic addition of isoxazole-containing synthons to electrophiles. The addition of 5-aminoisoxazoles to ortho-quinone methides, catalyzed by a chiral phosphoric acid, has been shown to produce a range of enantioenriched isoxazole-containing triarylmethanes. rsc.orgFurthermore, chemoenzymatic methods, which utilize enzymes for kinetic resolution of racemic mixtures or for asymmetric synthesis, provide another powerful route to optically active isoxazole derivatives.

**Table 2: Examples of Enantioselective Synthetic Methods for Chiral Isoxazole-Containing Molecules**

```html

Reaction Type Reactants Catalyst/Method Product Type Stereoselectivity Reference Domino Michael/Mannich [3+2] Cycloaddition 3-Methyl-4-nitro-5-isatylidenyl-isoxazoles, N-2,2,2-trifluoroethylisatin ketimines Chiral Squaramide Isoxazole-containing 3,2′-pyrrolidinyl dispirooxindoles >20:1 dr, up to 96% ee mdpi.com Cascade aza-Michael/Michael Reaction o-Sulfonylaminostyryl isoxazoles, 3-Olefinic oxindoles Chiral Squaramide Isoxazole-containing spirooxindole tetrahydroquinolines up to >20:1 dr, up to 88% ee acs.org Nucleophilic Addition 5-Aminoisoxazoles, ortho-Quinone methides Chiral Phosphoric Acid Chiral Isoxazole-containing triarylmethanes Enantioenriched products acs.org Kinetic Resolution Racemic heterocyclic derivatives Lipase PS Enantiomerically resolved isoxazole derivatives High enantiomeric excess rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethyl 4 4 Nitrophenyl Isoxazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) experiments collectively provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity between the isoxazole (B147169) and 4-nitrophenyl moieties.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The spectrum of 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole is expected to show distinct signals for the two methyl groups and the aromatic protons of the nitrophenyl ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Feature |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~8.2 - 8.4 | Doublet (d) | Aromatic protons deshielded by the nitro group. |

| Ar-H (meta to NO₂) | ~7.4 - 7.6 | Doublet (d) | Aromatic protons on the nitrophenyl ring. |

| CH₃ (on Isoxazole ring) | ~2.3 - 2.5 | Singlet (s) | Methyl group at C5 of the isoxazole ring. |

| CH₃ (on Isoxazole ring) | ~2.1 - 2.3 | Singlet (s) | Methyl group at C3 of the isoxazole ring. |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound will show distinct signals for the isoxazole ring carbons, the methyl carbons, and the carbons of the 4-nitrophenyl ring.

The carbons of the isoxazole ring (C3, C4, and C5) resonate at characteristic chemical shifts. The C3 and C5 carbons, being bonded to both nitrogen and oxygen (in the case of C5) or nitrogen (in the case of C3) and substituted with methyl groups, appear in the downfield region. The C4 carbon, which links the isoxazole and nitrophenyl rings, will also have a distinct chemical shift. The carbons of the 4-nitrophenyl ring show four separate signals due to symmetry. The ipso-carbon attached to the isoxazole ring, the carbon bearing the nitro group, and the two pairs of equivalent aromatic CH carbons will all be distinguishable. The carbon attached to the highly electronegative nitro group is expected to be significantly deshielded. The two methyl carbons will appear in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Inferred Structural Feature |

|---|---|---|

| C5 (Isoxazole) | ~168 - 170 | Carbon adjacent to oxygen in the isoxazole ring. |

| C3 (Isoxazole) | ~160 - 162 | Carbon in the isoxazole ring. |

| C-NO₂ (Aromatic) | ~147 - 149 | Aromatic carbon bonded to the nitro group. |

| C-ipso (Aromatic, attached to Isoxazole) | ~135 - 137 | Aromatic carbon bonded to the isoxazole ring. |

| Ar-C (ortho to NO₂) | ~129 - 131 | Aromatic CH carbons. |

| Ar-C (meta to NO₂) | ~123 - 125 | Aromatic CH carbons. |

| C4 (Isoxazole) | ~114 - 116 | Substituted carbon of the isoxazole ring. |

| CH₃ (on Isoxazole ring) | ~12 - 14 | Methyl carbon. |

| CH₃ (on Isoxazole ring) | ~10 - 12 | Methyl carbon. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecule's covalent framework. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govcolumbia.edu This would show clear correlations between the signals assigned to the methyl protons and the signals for the methyl carbons. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals, confirming their assignments. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu This is a powerful tool for establishing connectivity across quaternary carbons and between different functional groups. columbia.eduipb.pt For this compound, key HMBC correlations would include:

Correlations from the methyl protons to the C3 and C5 carbons of the isoxazole ring, confirming the position of the methyl groups.

Correlations from the aromatic protons (meta to the isoxazole ring) to the C4 carbon of the isoxazole ring, which definitively establishes the connection point between the two ring systems.

Correlations between the aromatic protons and other carbons within the nitrophenyl ring, confirming the substitution pattern.

Vibrational Spectroscopy Characterization via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the isoxazole ring, the nitro group, and the aromatic system.

Key vibrational frequencies observed in the spectrum are used to identify these functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are particularly prominent. The isoxazole ring itself gives rise to characteristic C=N and C-O stretching vibrations. Aromatic C-H and C=C stretching bands, along with aliphatic C-H stretching from the methyl groups, complete the spectral fingerprint of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2950 - 2850 | C-H Stretch | Methyl (CH₃) Groups |

| ~1600 - 1585 | C=N Stretch | Isoxazole Ring |

| ~1530 - 1510 | N-O Asymmetric Stretch | Nitro (NO₂) Group |

| ~1490 - 1450 | C=C Stretch | Aromatic Ring |

| ~1350 - 1330 | N-O Symmetric Stretch | Nitro (NO₂) Group |

| ~1280 - 1250 | C-N Stretch | Isoxazole Ring rjpbcs.com |

| ~1150 - 1050 | N-O Stretch / C-O Stretch | Isoxazole Ring rjpbcs.com |

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For structural elucidation, it provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. arkat-usa.org In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺·), which can then break down into smaller, characteristic fragment ions. mdpi.com

The mass spectrum of this compound would confirm its molecular weight via the molecular ion peak. The fragmentation of this molecular ion is expected to follow several predictable pathways, primarily involving the cleavage of the relatively weak bonds within the isoxazole ring and the loss of stable neutral molecules or radicals, such as the nitro group.

Expected Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da) followed by CO.

Isoxazole Ring Cleavage: The isoxazole ring can undergo cleavage, potentially leading to the formation of nitrile-containing fragments or acetylenic ions.

Loss of Methyl Groups: Cleavage of a methyl radical (CH₃, 15 Da) is another possible fragmentation step.

| m/z Value | Proposed Fragment Ion | Fragmentation Step |

|---|---|---|

| 217 | [C₁₁H₁₁N₃O₂]⁺· | Molecular Ion (M⁺·) |

| 171 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 121 | [C₈H₅N]⁺· | Formation of phenylnitrile cation radical after ring cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 43 | [CH₃CO]⁺ | Acylium ion from isoxazole ring fragmentation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The technique is particularly useful for analyzing compounds with conjugated π-electron systems. libretexts.orgyoutube.com

The UV-Vis spectrum of this compound is characterized by strong absorption bands resulting from electronic transitions within its conjugated system. The key transitions are of the π → π* type, involving the delocalized electrons of the nitrophenyl and isoxazole rings. The presence of the nitro group, a strong chromophore, and the extended conjugation between the two rings are expected to shift the wavelength of maximum absorption (λ_max) to a longer wavelength compared to the individual, unconjugated chromophores. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the isoxazole ring and the nitro group, may also be observed, typically as weaker absorption bands at longer wavelengths. youtube.com The position of λ_max is sensitive to the solvent polarity.

Expected Electronic Transitions:

π → π transition:* This high-intensity absorption is associated with the conjugated system extending across the 4-nitrophenyl and isoxazole rings.

n → π transition:* This lower-intensity absorption involves the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital. youtube.com

X-ray Crystallography and Solid-State Molecular Architecture

An analysis of the three-dimensional structure of this compound through single-crystal X-ray diffraction is essential for a definitive understanding of its molecular and supramolecular characteristics. This technique would provide precise atomic coordinates, allowing for a detailed examination of its solid-state conformation and packing in the crystal lattice. However, the specific crystallographic data required for this analysis is not available in the reviewed literature.

Crystal Packing Motifs and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Without experimental crystal structure data, a definitive description of the crystal packing motifs and specific intermolecular interactions for this compound is not possible. A theoretical analysis would be speculative and would not meet the requirement for scientifically accurate, research-based findings. Such an analysis would typically involve identifying non-covalent interactions like hydrogen bonds (e.g., C-H···O or C-H···N), π-stacking between the aromatic nitrophenyl and isoxazole rings, and other van der Waals forces that govern the assembly of molecules in the solid state.

Computational and Theoretical Chemistry Studies on 3,5 Dimethyl 4 4 Nitrophenyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems, including heterocyclic compounds like 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole. DFT calculations provide valuable insights into the molecule's geometry, stability, and reactivity by approximating the electron density. nih.govresearchgate.net Methods such as B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and predict various electronic parameters. nih.gov These calculations are fundamental to understanding the intricate relationship between the molecular structure and its chemical behavior.

The electronic properties derived from DFT, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), are crucial for predicting how the molecule interacts with other chemical species. For instance, MEP analysis can identify regions of the molecule that are electron-rich and susceptible to electrophilic attack, versus electron-poor regions prone to nucleophilic attack. nih.gov In molecules containing nitro groups, these areas are often identified as centers for electrophilic interactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.75 |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic nitro compounds.

To quantify the reactivity predicted by FMO analysis, global and local reactivity descriptors are calculated using the energies of the frontier orbitals. These descriptors provide a more detailed understanding of a molecule's chemical behavior. mdpi.com

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).

Molecules with higher chemical potential are better electron donors, while those with higher electrophilicity indices are better electron acceptors. nih.gov

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical attacks. mdpi.com By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in a chemical reaction.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.80 |

| Chemical Hardness (η) | 2.05 |

Note: These values are illustrative and derived from the hypothetical FMO energies in Table 1.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. scielo.org.za

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in an experimental FT-IR spectrum. Calculations can predict the stretching and bending vibrations associated with specific functional groups, such as the N-O stretching of the isoxazole (B147169) ring and the characteristic symmetric and asymmetric stretches of the NO₂ group. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values serve as a valuable tool for interpreting and assigning signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding absorption wavelengths (λmax). academie-sciences.fr This allows for the interpretation of the UV-Vis absorption spectrum and provides insight into the electronic transitions, such as π→π* and n→π*, occurring within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| FT-IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| C=N Stretch (isoxazole) | ~1600 cm⁻¹ | |

| ¹³C NMR | Isoxazole C3/C5 | ~160-170 ppm |

| Isoxazole C4 | ~115 ppm |

| UV-Vis | λmax | ~310 nm |

Note: These are representative values based on DFT studies of similar isoxazole and nitrophenyl derivatives.

Molecular Electron Density Theory (MEDT) Investigations of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density throughout the reaction process. mdpi.com Unlike theories that focus on orbital interactions, MEDT posits that the flow of electron density governs chemical reactivity. mdpi.com This approach is particularly useful for studying cycloaddition reactions, which are common for heterocyclic systems like isoxazoles. mdpi.com

MEDT studies can determine whether a reaction proceeds through a concerted (one-step) or stepwise mechanism by analyzing the potential energy surface and identifying transition states and any potential intermediates. nih.gov The theory provides a detailed picture of bond formation and breaking by examining the evolution of the electron density.

A key aspect of MEDT is the localization and characterization of transition state (TS) structures. The TS represents the highest energy point along the reaction coordinate, and its geometry provides crucial information about the mechanism. mdpi.com By calculating the energy of the reactants and the transition state, the activation energy barrier (ΔG‡) can be determined. mdpi.com

A lower energy barrier indicates a kinetically more favorable reaction pathway. For reactions involving this compound, MEDT can be used to compare the energy barriers of different potential reaction pathways, thereby predicting the most likely mechanism. mdpi.comnih.gov For example, in a [3+2] cycloaddition reaction, MEDT can calculate the activation energies for the formation of different regioisomeric products. mdpi.com

Many reactions can yield multiple isomers. Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com

MEDT provides a robust method for predicting both regioselectivity and stereoselectivity by comparing the activation energy barriers of the transition states leading to the different possible products. mdpi.com The pathway with the lowest energy barrier will be the kinetically favored one, and the corresponding product will be the major isomer formed. mdpi.comnih.gov For instance, in the reaction of an isoxazole derivative, analysis of the different transition state energies can explain why one regioisomer or stereoisomer is formed preferentially, often attributing the selectivity to factors like steric hindrance or favorable electronic interactions in the transition state. mdpi.com

Conformational Landscape and Molecular Dynamics Simulations

Conformational Analysis:

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule as a function of this dihedral angle. These studies reveal the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.

A typical conformational analysis would involve a relaxed potential energy surface scan, where the dihedral angle between the isoxazole and the phenyl ring is varied systematically, and the energy of the molecule is calculated at each step after optimizing the rest of the geometry. The results of such an analysis allow for the identification of the global minimum energy conformation and any other low-energy conformers.

For this compound, the primary factor influencing the conformational preference is the balance between the steric hindrance from the methyl groups on the isoxazole ring and the electronic effects of π-conjugation between the two aromatic rings. A completely planar conformation would maximize π-conjugation but would also result in significant steric clashes. Therefore, the molecule is expected to adopt a non-planar, twisted conformation in its lowest energy state.

Table 1: Theoretical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Isoxazole-Phenyl) | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.00 |

| Perpendicular | 90° | ~2.5 |

| Planar | 0° | >10 (High due to steric clash) |

| Note: The data in this table is illustrative and based on general principles of similar molecular structures, as specific experimental or computational studies on this exact molecule are not publicly available. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent or other molecules.

An MD simulation of this compound, typically performed in a solvent box (e.g., water or an organic solvent), would reveal the flexibility of the molecule and the range of conformations it explores at a given temperature. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the time evolution of the crucial dihedral angle to understand the conformational dynamics.

The simulation would likely show that the molecule does not remain fixed in its minimum energy conformation but rather fluctuates around it. The extent of these fluctuations is indicative of the molecule's rigidity. Furthermore, MD simulations can provide insights into the solvent's effect on the conformational preferences of the molecule.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Simulation Software | GROMACS / AMBER |

| Force Field | OPLS-AA / GAFF |

| Solvent | Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Average Dihedral Angle Fluctuation | ±15° around the minimum |

| Note: This table presents typical parameters for an MD simulation of a small organic molecule and does not represent data from a specific study on this compound. |

Reactivity and Chemical Transformations of 3,5 Dimethyl 4 4 Nitrophenyl Isoxazole

Reactivity at the Nitro Group: Reduction and Functionalization

The nitro group on the phenyl ring is a primary site for chemical modification, most commonly through reduction to an amino group. This transformation is a cornerstone of synthetic chemistry, as it converts a strongly electron-withdrawing group into a versatile electron-donating group, opening pathways for numerous subsequent functionalizations.

Standard reduction methodologies are applicable to convert the 4-nitro group of 3,5-dimethyl-4-(4-nitrophenyl)isoxazole into a 4-amino group. These methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems: Classic reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective.

Transfer Hydrogenation: Utilizing hydrogen donors like hydrazine or ammonium formate in the presence of a catalyst.

Metal-Promoted Reductions: Reagents such as zinc dust in acetic acid or with ammonium chloride can also achieve this reduction.

The resulting 4-(4-aminophenyl)-3,5-dimethylisoxazole is a valuable intermediate. The newly formed primary amine can undergo a wide array of reactions, including:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

Alkylation: Synthesis of secondary or tertiary amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

These functionalizations allow for the synthesis of a broad library of derivatives with modified electronic and steric properties.

Transformations at the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses unique reactivity patterns distinct from carbocyclic aromatic systems due to the presence of the nitrogen-oxygen (N-O) bond.

Nucleophilic Attack and Ring-Opening Reactions

The inherent strain and the weak N-O bond make the isoxazole ring susceptible to cleavage under certain conditions, particularly nucleophilic or reductive pathways. The isoxazole ring is known to be labile under basic conditions, which can facilitate ring-opening.

One significant pathway involves the reductive cleavage of the N-O bond. Electron capture by the isoxazole ring can trigger the dissociation of this bond, leading to the formation of a ring-opened species. This type of transformation is often observed in transition-metal-mediated reactions or under electrochemical conditions. For instance, the labile N-O bond can be cleaved to generate intermediates like enaminones or 1,3-dicarbonyl compounds, which are valuable synthetic precursors. lifechemicals.comresearchgate.net While specific studies on this compound are not extensively detailed, this reactivity is a fundamental characteristic of the isoxazole scaffold. researchgate.net

Electrophilic Substitution Patterns

Classical electrophilic aromatic substitution directly on the isoxazole ring is generally difficult. For a parent isoxazole ring, theoretical considerations suggest that the C4 position is the most electron-rich and therefore the most likely site for electrophilic attack. reddit.com However, in the title compound, this position is already occupied by the 4-nitrophenyl group.

Therefore, electrophilic substitution reactions are more likely to occur on the pendant phenyl ring. The reactivity and regioselectivity of this ring are governed by the existing substituents: the strongly deactivating, meta-directing nitro group and the isoxazole moiety. Electrophilic attack (e.g., nitration, halogenation, sulfonation) would be expected to occur at the positions meta to the nitro group (C2' and C6' of the phenyl ring). The reaction would be significantly slower than on an unsubstituted benzene ring due to the powerful deactivating effect of the nitro group.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer alternative routes to functionalize the isoxazole ring system where traditional electrophilic substitution is not feasible. researchgate.net

Reactions at the 4-Position: Vinylogous Henry and Michael Additions

While the heading refers to the 4-position, the key reactions are a consequence of the electronic influence of the 4-nitro group on the 5-methyl group. The combination of the 4-nitroisoxazole core creates a potent "vinylogous nitromethane" system. researchgate.net The electron-withdrawing nitro group, conjugated through the isoxazole ring, significantly increases the acidity of the protons on the 5-methyl group. This allows for easy deprotonation by a mild base to generate a stabilized carbanion. researchgate.netresearchgate.net This carbanion is a key intermediate for various carbon-carbon bond-forming reactions.

A primary example is the vinylogous Henry reaction (or nitroaldol reaction). In this reaction, the isoxazole-stabilized carbanion acts as a nucleophile, attacking electrophilic carbonyl compounds like aldehydes and ketones. researchgate.netepa.gov An efficient, organocatalyzed, enantioselective version of this reaction has been developed between 3,5-dimethyl-4-nitroisoxazole (B73060) and trifluoromethyl ketones, utilizing a bifunctional squaramide catalyst. researchgate.netjyu.fiscispace.com This process yields isoxazole-containing tertiary alcohols with high stereocontrol.

Table 1: Organocatalytic Vinylogous Henry Reaction with Trifluoromethyl Ketones scispace.com

The reactivity of the 5-methyl group also enables vinylogous Michael additions , typically in a two-step sequence. First, a Knoevenagel condensation of 3,5-dimethyl-4-nitroisoxazole with an aromatic aldehyde yields a 3-methyl-4-nitro-5-styrylisoxazole derivative. wikipedia.org These styryl compounds are excellent Michael acceptors, readily undergoing 1,6-conjugate addition with various nucleophiles.

Derivatization and Functionalization of Methyl Substituents

As detailed above, the most significant and widely explored functionalization of the methyl groups occurs at the C5 position due to the electronic activation by the 4-nitro group. The acidity of the C5-methyl protons allows for its use as a versatile pronucleophile.

The initial step in many derivatizations is the Knoevenagel condensation . wikipedia.org This reaction involves the base-catalyzed condensation of the active methyl group with an aldehyde or ketone, followed by dehydration, to form a new carbon-carbon double bond. This reaction is highly efficient for converting 3,5-dimethyl-4-nitroisoxazole into various 5-styryl derivatives.

Table 2: Knoevenagel Condensation of 3,5-Dimethyl-4-nitroisoxazole with Aromatic Aldehydes

These resulting styryl derivatives serve as activated intermediates for further transformations, including:

Michael Additions: As mentioned, they are potent acceptors for a range of nucleophiles.

Cycloaddition Reactions: The styryl double bond can participate in [2+1], [2+2], [3+2], and [4+2] cycloadditions. researchgate.net

Other Double Bond Reactions: The alkene can undergo reactions such as epoxidation, aziridination, and dihydroxylation. researchgate.net

In contrast, the C3-methyl group is not activated in the same manner and is generally considered a spectator in these reaction types, retaining its structure without participating in condensations or additions. This differential reactivity allows for selective functionalization at the C5 position.

Future Research Trajectories for 3,5 Dimethyl 4 4 Nitrophenyl Isoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes to isoxazole (B147169) derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which are misaligned with modern principles of green chemistry. mdpi.com Future research will prioritize the development of eco-friendly and efficient synthetic protocols for 3,5-dimethyl-4-(4-nitrophenyl)isoxazole.

Key areas of focus will include:

Energy-Efficient Synthesis: Methodologies such as microwave-assisted and ultrasound-assisted synthesis have emerged as powerful alternatives to conventional heating. researchgate.netnih.gov These techniques can dramatically reduce reaction times, improve product yields, and enhance selectivity. mdpi.comresearchgate.net For instance, ultrasound irradiation has been shown to accelerate isoxazole synthesis by improving mass transfer and minimizing side reactions, often in aqueous media. mdpi.com

Green Solvents and Catalysts: A significant push will be toward replacing toxic organic solvents with environmentally benign alternatives like water or employing solvent-free reaction conditions. bohrium.comnih.gov The use of agro-waste-based catalysts or other renewable resources represents a promising frontier for sustainable chemical production. nih.gov

Atom-Economic Reactions: Multicomponent reactions (MCRs) are set to become increasingly important tools. nih.gov By combining three or more reactants in a single step to form the final product, MCRs maximize atom economy and operational simplicity, reducing waste and purification efforts. mdpi.com

Advanced Catalytic Systems: The development of novel palladium-catalyzed cascade reactions offers an efficient pathway to 4-aryl isoxazoles. researchgate.net Future work could adapt these advanced catalytic systems to further streamline the synthesis of the title compound, potentially combining multiple bond-forming events in one pot.

| Methodology | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | High temperature, long reaction times (hours), organic solvents | Well-established protocols | mdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes), often solvent-free or reduced solvent | Enhanced reaction rates, higher yields, energy efficient | researchgate.netnih.govbohrium.com |

| Ultrasound Irradiation | Room temperature or mild heat, short reaction times (minutes), aqueous media | Improved mass transfer, reduced byproducts, operational simplicity | mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis, often catalyzed by green catalysts | High atom economy, reduced waste, increased molecular complexity | nih.gov |

Exploration of Advanced Catalytic Applications

While much research has focused on the synthesis of isoxazoles, a compelling future direction is the use of this compound as a key component in catalytic systems. Its distinct electronic and structural features suggest potential applications in both organocatalysis and transition-metal catalysis.

Future research could investigate:

Isoxazole-Based Ligands: The nitrogen and oxygen atoms of the isoxazole ring are potential coordination sites for transition metals. Research into the synthesis of metal complexes where this compound or its derivatives act as ligands could yield novel catalysts for cross-coupling, oxidation, or asymmetric reactions.

Organocatalytic Substrates: The related compound 3,5-dimethyl-4-nitroisoxazole (B73060) has been successfully employed as a vinylogous pronucleophile in asymmetric allylic-allylic alkylation reactions catalyzed by cinchona alkaloids. nih.govnih.gov This precedent strongly suggests that this compound could serve as a versatile substrate in a variety of organocatalyzed C-C bond-forming reactions, enabling the stereocontrolled synthesis of complex molecules.

Redox-Active Catalysis: The presence of the nitroaromatic system introduces redox activity. This opens the door to exploring the compound's potential role in photoredox catalysis, either as a redox-active ligand, a substrate susceptible to single-electron transfer, or even as a component of a novel photocatalyst.

| Catalytic Area | Potential Role of the Isoxazole | Target Reactions | Rationale |

|---|---|---|---|

| Transition-Metal Catalysis | Bidentate or monodentate ligand | Cross-coupling, hydrogenation, oxidation | N and O atoms can coordinate to metal centers, influencing catalytic activity and selectivity. |

| Asymmetric Organocatalysis | Activated pronucleophile | Michael additions, Mannich reactions, allylic alkylations | The nitro group activates adjacent C-H bonds for deprotonation, creating a nucleophile for asymmetric transformations. nih.govresearchgate.net |

| Photoredox Catalysis | Redox-active substrate or ligand | Radical additions, C-H functionalization | The nitrophenyl group is a well-known electron acceptor, suitable for engaging in single-electron transfer processes. |

In-depth Mechanistic Studies through Integrated Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. An integrated approach that combines computational modeling with empirical evidence will be essential.

Future mechanistic investigations should include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed regioselectivity. organic-chemistry.orgacs.org Such studies can provide insights into the concerted versus stepwise nature of the cycloaddition reactions used to form the isoxazole ring and predict the reactivity of different sites on the molecule. researchgate.netnih.gov

Advanced Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as variable-temperature NMR and ReactIR, can allow for the direct observation and characterization of transient intermediates, providing concrete evidence for proposed mechanistic pathways. mdpi.com

Kinetics and Isotope Labeling: Rigorous kinetic studies can determine reaction orders and identify rate-determining steps. Furthermore, kinetic isotope effect (KIE) experiments using isotopically labeled substrates can precisely map which bonds are formed or broken in the key steps of a reaction, offering definitive mechanistic validation.

This synergistic approach will be critical for elucidating complex reaction networks, such as the formation of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition, and for understanding the factors that control selectivity. olemiss.edu

Design of New Chemical Transformations Leveraging Unique Reactivity

The structural features of this compound make it a versatile building block for organic synthesis. Its unique reactivity stems from the interplay between the isoxazole ring, the activating nitro group, and the peripheral methyl groups. Future research will focus on harnessing this reactivity to design novel chemical transformations.

Promising avenues for exploration include:

Heterocycle-Heterocycle Transformations: The reductive transformation of nitrophenyl-substituted isoxazoles into other heterocyclic systems like quinolines and indoles is a powerful strategy for generating molecular diversity. nih.gov This approach leverages both the reduction of the nitro group to an amine and the subsequent cleavage of the weak N-O bond in the isoxazole ring to trigger a cyclization cascade. nih.govnih.gov

Activation of C-H Bonds: The methyl group at the C5 position is activated by the adjacent nitro group, rendering its protons acidic. researchgate.net Deprotonation generates a carbanion that can act as a potent nucleophile in a variety of C-C bond-forming reactions, including Michael additions, Henry-type reactions, and Knoevenagel condensations. researchgate.net

Functionalization via the Nitro Group: The nitro group is not only an activating group but also a versatile functional handle. It can be substituted via nucleophilic aromatic substitution (SNA_r) or reduced to an amine, which can then be further derivatized, opening up a vast chemical space for analog synthesis. acs.org

Unusual Reactivity: Research into related 4-substituted isoxazoles has revealed unusual reactivity patterns, such as copper-mediated transformations of 4-vinyl isoxazoles into pyridines. acs.org Exploring analogous reactions with this compound could lead to the discovery of entirely new synthetic methods.

| Reactive Site | Type of Transformation | Potential Product Class | Reference |

|---|---|---|---|

| Isoxazole Ring (N-O Bond) | Reductive ring cleavage | β-Hydroxyketones, γ-Amino alcohols | olemiss.edunih.gov |

| Nitro Group | Reduction followed by cyclization | Quinolines, Indoles | nih.gov |

| C5-Methyl Group | Deprotonation and C-C bond formation | Michael adducts, Aldol products | researchgate.net |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNA_r) | Functionalized 4-arylisoxazoles | acs.org |

Q & A

Q. What synthetic methodologies are most effective for preparing 3,5-dimethyl-4-(4-nitrophenyl)isoxazole, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of nitrile oxides with alkynes or substituted hydrazides under reflux conditions. For example, refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol/acetic acid can yield isoxazole cores, though yields may vary (e.g., 65% in similar syntheses) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require careful distillation to avoid byproducts.

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve cyclization efficiency.

- Temperature control : Prolonged reflux (18–24 hours) ensures complete conversion but may necessitate reduced pressure distillation to isolate products .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Proton and carbon NMR confirm substituent positions and electronic environments. For example, singlet peaks for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, MW 218.21) .

- Chromatography : HPLC or GC (>98% purity) ensures compound homogeneity, especially for biological testing .

Q. How can researchers verify the stereochemical integrity of the isoxazole ring during synthesis?

X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL refine crystal structures with high precision, particularly for small molecules. For example, dihedral angles between the isoxazole ring and nitrophenyl group can be resolved to <0.01 Å accuracy .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For nitrophenyl-substituted isoxazoles:

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity) of isoxazole derivatives across studies?

Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation approaches include:

- Standardized protocols : Use common cell lines (e.g., HL-60 leukemia cells) and MTT assays for comparability .

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends. For instance, 4-nitrophenyl groups enhance apoptosis in HL-60 cells via Bax/Bcl-2 modulation .

Q. What green chemistry approaches are viable for synthesizing this compound to reduce environmental impact?

- Solvent-free reactions : Mechanochemical grinding avoids toxic solvents.

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 75% yield in 10 minutes for similar isoxazoles) .

- Biocatalysis : Lipases or oxidoreductases enable regioselective functionalization under mild conditions .

Q. How do structural modifications at the 4-position influence the compound’s pharmacokinetic properties?

- Boronic ester derivatives : Introducing dioxaborolane groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) improves aqueous solubility and enables Suzuki-Miyaura cross-coupling for targeted drug delivery .

- Fluorophenyl analogs : Fluorine substitution enhances metabolic stability and bioavailability, as shown in pharmacokinetic studies of related isoxazoles .

Methodological Challenges

Q. What are the limitations of using SHELX software for crystallographic refinement of nitro-substituted isoxazoles?

Q. How can researchers reconcile discrepancies between in vitro and in vivo anticancer activity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.